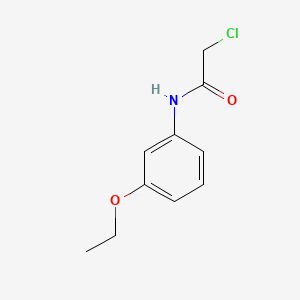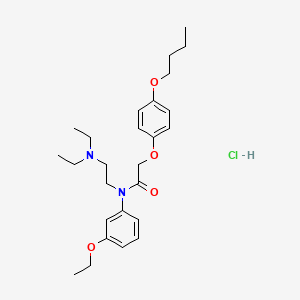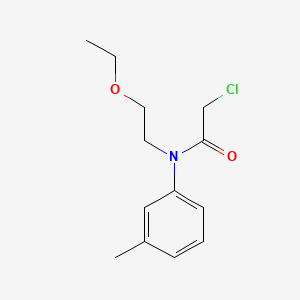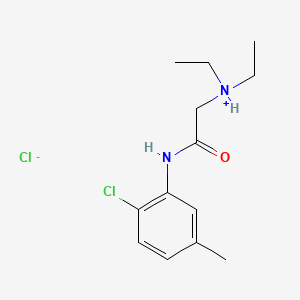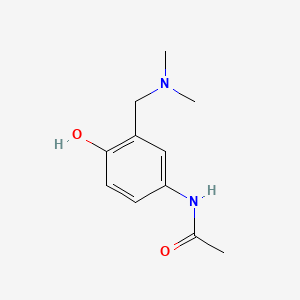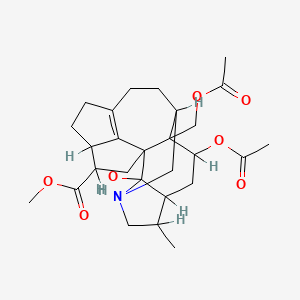
カルボニルシアニド-m-クロロフェニルヒドラゾン (CCCP)
概要
説明
Carbonyl cyanide m-chlorophenyl hydrazone, also known as [(3-chlorophenyl)hydrazono]malononitrile, is a chemical inhibitor of oxidative phosphorylation. It is a nitrile, hydrazone, and protonophore. This compound is known for its ability to uncouple the proton gradient established during the normal activity of electron carriers in the electron transport chain, thereby reducing the ability of ATP synthase to function optimally .
科学的研究の応用
Carbonyl cyanide m-chlorophenyl hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a protonophore and uncoupler of oxidative phosphorylation in mitochondria.
Medicine: It is used in research to understand its effects on cellular calcium and its potential therapeutic applications.
Industry: The compound is used in various industrial applications, particularly in the study of microbial activity and degradation of polycyclic aromatic hydrocarbons in contaminated environments
作用機序
Carbonyl cyanide m-chlorophenyl hydrazone acts as an ionophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain. This action reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production. The compound essentially disrupts the proton motive force across the mitochondrial membrane, affecting cellular energy metabolism .
Safety and Hazards
将来の方向性
Indole derivatives, which include (3-Chlorophenyl)hydrazonomalononitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
Carbonyl Cyanide m-Chlorophenylhydrazone is known to interact with various enzymes and proteins. For instance, it induces the multimer assembly and activity of the repair enzyme Protein l-Isoaspartyl Methyltransferase . This enzyme repairs damaged aspartyl residues in proteins, which are susceptible to accumulate abnormal l-isoaspartyl residues during aging .
Cellular Effects
Carbonyl Cyanide m-Chlorophenylhydrazone has profound effects on various types of cells and cellular processes. It is a proton-transporting ionophore that renders the mitochondrial inner membrane permeable to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This affects mitochondrial protein synthesis and reduces the ability of ATP synthase to function optimally .
Molecular Mechanism
At the molecular level, Carbonyl Cyanide m-Chlorophenylhydrazone exerts its effects through several mechanisms. It acts essentially as an ionophore, facilitating the transport of protons across lipid bilayer membranes . This leads to the uncoupling of the proton gradient, affecting the function of ATP synthase .
Temporal Effects in Laboratory Settings
Over time, Carbonyl Cyanide m-Chlorophenylhydrazone has been observed to induce changes in the multimeric state of Protein l-Isoaspartyl Methyltransferase in mitochondria isolated from neuroblastoma cells
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
Carbonyl Cyanide m-Chlorophenylhydrazone is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Its role in these pathways is crucial to its overall biochemical function.
Transport and Distribution
Carbonyl Cyanide m-Chlorophenylhydrazone is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Carbonyl Cyanide m-Chlorophenylhydrazone is localized in the mitochondria, where it exerts its effects
準備方法
The synthesis of carbonyl cyanide m-chlorophenyl hydrazone involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The product is then purified through recrystallization .
化学反応の分析
Carbonyl cyanide m-chlorophenyl hydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: The compound can be reduced, but this reaction is also not frequently observed.
類似化合物との比較
Carbonyl cyanide m-chlorophenyl hydrazone is often compared with other similar compounds, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). Both compounds act as protonophores and uncouplers of oxidative phosphorylation, but carbonyl cyanide m-chlorophenyl hydrazone is unique in its specific effects on mitochondrial function and its use in studying mitophagy .
Similar compounds include:
- Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP)
- 2,4-Dinitrophenol (DNP)
- Bromothymol blue
These compounds share similar mechanisms of action but differ in their specific applications and effects on cellular processes .
特性
IUPAC Name |
2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTJLJZQQFGTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040990 | |
| Record name | Carbonyl cyanide chlorophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine crystals; [MSDSonline] | |
| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000567 [mmHg] | |
| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
555-60-2 | |
| Record name | Carbonyl cyanide (m-chlorophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cccp | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonyl cyanide chlorophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-chlorophenyl)hydrazono]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4NW27CG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CCCP exert its effects on mitochondria?
A1: CCCP acts as a protonophore, shuttling protons across the mitochondrial inner membrane and disrupting the proton gradient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, increased oxygen consumption, and depolarization of the mitochondrial membrane potential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of CCCP-induced mitochondrial uncoupling?
A2: CCCP-induced mitochondrial uncoupling can trigger various downstream effects, including:
- Increased reactive oxygen species (ROS) production: Depletion of ATP and disruption of mitochondrial membrane potential can lead to increased ROS generation. [, , , ]
- Activation of cellular stress responses: CCCP can induce mitophagy (selective degradation of mitochondria), mitochondrial biogenesis, and activation of the ubiquitin proteasome system. [, , , ]
- Induction of cell death: Depending on the cell type and concentration of CCCP, it can induce both necrotic and apoptotic cell death pathways. [, , ]
- Alteration of intracellular calcium signaling: CCCP can cause an increase in cytosolic calcium concentration, potentially through the release of calcium from mitochondria. [, ]
Q3: What is the molecular formula and weight of CCCP?
A3: The molecular formula of CCCP is C9H5ClN4, and its molecular weight is 232.62 g/mol.
Q4: Does CCCP affect the integrity of cellular membranes?
A4: CCCP is a lipophilic compound and can readily cross cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it primarily targets the mitochondrial inner membrane, it can also affect other cellular membranes, including lysosomal membranes, potentially interfering with their function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



